N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyethyl group, and an oxalamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with 2-methoxyethyl chloride under basic conditions.
Introduction of the Oxalamide Moiety: The oxalamide group is introduced by reacting the piperidine intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Coupling with o-Tolyl Group: The final step involves coupling the oxalamide intermediate with o-tolylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide moiety can be reduced to form amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the oxalamide moiety can produce corresponding amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: Preliminary studies suggest that it may have pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(o-tolyl)oxalamide can be compared with other similar compounds, such as:
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide: This compound has a similar structure but with a meta-tolyl group instead of an ortho-tolyl group, leading to different chemical and biological properties.
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide: This compound has a para-tolyl group, which may result in different reactivity and pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-5-3-4-6-16(14)20-18(23)17(22)19-13-15-7-9-21(10-8-15)11-12-24-2/h3-6,15H,7-13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTPDLMBECRWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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